Product packaging for Acetyl brimonidine(Cat. No.:CAS No. 1158184-23-6)

Acetyl brimonidine

Cat. No.: B12746956
CAS No.: 1158184-23-6
M. Wt: 334.17 g/mol
InChI Key: WTOKTXQRMMLESY-UHFFFAOYSA-N
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Description

Contextualizing Acetyl Brimonidine (B1667796) within Alpha-2 Adrenergic Compound Synthesis Pathways

Alpha-2 adrenergic agonists are a class of compounds that selectively bind to and activate alpha-2 adrenergic receptors. nih.gov These receptors are involved in various physiological processes, and their agonists are utilized in the treatment of several medical conditions. The synthesis of these compounds often involves multi-step processes, starting from basic chemical building blocks.

A novel and more environmentally friendly approach to synthesizing brimonidine highlights the importance of acetyl brimonidine. sphinxsai.com In this pathway, 6-amino-5-bromoquinoxaline (B154387) and N-acetyl ethylene (B1197577) urea (B33335) undergo a condensation reaction in the presence of phosphorus oxychloride. sphinxsai.comresearchgate.net This reaction directly yields this compound. sphinxsai.com This method is a significant improvement over older synthesis routes which involved the use of hazardous materials such as benzene (B151609) and toxic gases like hydrogen sulfide. sphinxsai.comquickcompany.in

The synthesis of alpha-2 adrenergic agonists like brimonidine is a focal point of pharmaceutical research, aiming to develop more efficient and safer production methods. beilstein-journals.org The pathway involving this compound represents a more streamlined and less hazardous approach compared to previous methods. sphinxsai.com

Significance of this compound as a Chemical Intermediate in Drug Development

The primary significance of this compound lies in its role as a direct precursor to brimonidine. sphinxsai.com Following its synthesis, this compound is subjected to hydrolysis, typically using methanolic sodium hydroxide (B78521), to yield the brimonidine base. sphinxsai.comresearchgate.net This brimonidine base can then be further reacted with an appropriate acid, such as tartaric acid, to form a stable salt like brimonidine tartrate. sphinxsai.com

The chemical properties of this compound are well-defined, with a molecular formula of C₁₃H₁₂BrN₅O and a molecular weight of approximately 334.17 g/mol . nih.govnih.gov Its systematic IUPAC name is 1-[2-[(5-bromoquinoxalin-6-yl)amino]-4,5-dihydroimidazol-1-yl]ethanone. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12BrN5O B12746956 Acetyl brimonidine CAS No. 1158184-23-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1158184-23-6

Molecular Formula

C13H12BrN5O

Molecular Weight

334.17 g/mol

IUPAC Name

1-[2-[(5-bromoquinoxalin-6-yl)amino]-4,5-dihydroimidazol-1-yl]ethanone

InChI

InChI=1S/C13H12BrN5O/c1-8(20)19-7-6-17-13(19)18-9-2-3-10-12(11(9)14)16-5-4-15-10/h2-5H,6-7H2,1H3,(H,17,18)

InChI Key

WTOKTXQRMMLESY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN=C1NC2=C(C3=NC=CN=C3C=C2)Br

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Acetyl Brimonidine

Established Methods for the Chemical Synthesis of Acetyl Brimonidine (B1667796)

The primary route for synthesizing acetyl brimonidine involves a condensation reaction between specific precursor molecules under controlled conditions. This method is noted for its directness in forming the core structure of the target compound.

Condensation Reactions Utilizing Specific Precursors (e.g., 6-amino-5-bromoquinoxaline (B154387) and N-acetyl ethylene (B1197577) urea)

The synthesis of this compound, chemically known as 5-bromo-N-(1-acetyl-4,5-dihydro-imidazol-2-yl)-6-quinoxalinamine, is achieved through the condensation of 6-amino-5-bromoquinoxaline and N-acetyl ethylene urea (B33335). quickcompany.insphinxsai.comresearchgate.net This reaction forms the imidazoline (B1206853) ring and links it to the quinoxaline (B1680401) backbone. sphinxsai.comresearchgate.net In a typical procedure, 6-amino-5-bromoquinoxaline is reacted with N-acetyl ethylene urea in the presence of a dehydrating agent like phosphorus oxychloride. sphinxsai.comderpharmachemica.comderpharmachemica.com This process is a key step in a novel and industrially applicable method for preparing brimonidine and its derivatives. sphinxsai.comquickcompany.in

The stoichiometry of the reactants is a crucial factor in the reaction's success. Research indicates that the molar ratio of 6-amino-5-bromoquinoxaline to N-acetyl ethylene urea is typically maintained between 1:1.5 and 1:2 to drive the reaction towards completion. quickcompany.in One specific example of the process involves reacting 0.22 moles of 6-amino-5-bromoquinoxaline with 0.41 moles of N-acetyl ethylene urea. sphinxsai.com

Role of Catalysts and Reaction Conditions in this compound Formation (e.g., Phosphorus Oxychloride)

Phosphorus oxychloride (POCl₃) plays a pivotal role in the synthesis of this compound, acting as both a catalyst and a dehydrating agent. sphinxsai.compcc.eu It facilitates the condensation reaction between 6-amino-5-bromoquinoxaline and N-acetyl ethylene urea. quickcompany.inderpharmachemica.com The reaction is typically carried out using a significant molar excess of phosphorus oxychloride relative to 6-amino-5-bromoquinoxaline, with molar ratios ranging from 1:3 to 1:5. quickcompany.in For instance, one documented synthesis uses 4.27 moles of phosphorus oxychloride for the reaction of 0.22 moles of 6-amino-5-bromoquinoxaline. sphinxsai.com

The reaction conditions are carefully controlled to ensure optimal yield and purity of the resulting this compound. The condensation is generally conducted at an elevated temperature, specifically between 55-60°C, for an extended period, often around 40 hours. quickcompany.insphinxsai.com After the reaction is complete, the excess phosphorus oxychloride is typically removed by distillation under vacuum. The reaction mass is then worked up, which involves dilution with an organic solvent like methylene (B1212753) dichloride, cooling, and the addition of ice-cold water. quickcompany.insphinxsai.com The pH is subsequently adjusted to a basic range of 8-9 using a sodium hydroxide (B78521) solution to precipitate the solid this compound product. quickcompany.insphinxsai.com

Table 1: Key Parameters in this compound Synthesis

Parameter Value/Condition Source
Precursor 1 6-amino-5-bromoquinoxaline quickcompany.insphinxsai.com
Precursor 2 N-acetyl ethylene urea quickcompany.insphinxsai.com
Catalyst/Reagent Phosphorus Oxychloride (POCl₃) quickcompany.insphinxsai.comderpharmachemica.com
Molar Ratio (Precursor 1:Precursor 2) 1:1.5 to 1:2 quickcompany.in
Molar Ratio (Precursor 1:POCl₃) 1:3 to 1:5 quickcompany.in
Reaction Temperature 55-60°C quickcompany.insphinxsai.com
Reaction Time ~40 hours sphinxsai.com
Precipitation pH 8-9 quickcompany.insphinxsai.com

Chemical Conversion and Hydrolysis of this compound to Brimonidine Base

This compound serves as a stable intermediate which is subsequently converted into the active pharmaceutical ingredient, brimonidine. This conversion involves the removal of the acetyl group through hydrolysis.

Hydrolytic Cleavage Mechanisms of the Acetyl Moiety

The conversion of this compound to the brimonidine base (5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-6-quinoxalin-6-amine) is accomplished via hydrolysis. sphinxsai.comresearchgate.net This chemical transformation specifically targets the acetyl group (CH₃CO) attached to the imidazoline ring. The process involves a hydrolytic cleavage, which is typically carried out in a basic medium. quickcompany.insphinxsai.com

A common method employs a solution of sodium hydroxide in methanol (B129727) (methanolic sodium hydroxide) to effect the hydrolysis. quickcompany.insphinxsai.comquickcompany.in The reaction is generally performed at a controlled temperature, for example, around 20°C. quickcompany.in The basic conditions facilitate the nucleophilic attack on the carbonyl carbon of the acetyl group, leading to the cleavage of the amide bond and the formation of the brimonidine free base and an acetate (B1210297) salt as a byproduct. quickcompany.insphinxsai.com

Derivatization to Brimonidine Salts from this compound Precursors

Following the hydrolysis of this compound to the brimonidine base, the base is often converted into a more stable and soluble salt form for pharmaceutical applications. quickcompany.insphinxsai.com The most common salt is brimonidine tartrate. quickcompany.insphinxsai.com

The derivatization process involves reacting the newly formed brimonidine base with tartaric acid. quickcompany.insphinxsai.com This acid-base reaction is typically carried out in a suitable solvent, such as methanol. quickcompany.insphinxsai.com The brimonidine base, obtained from the hydrolysis of a specific quantity of this compound (e.g., 0.083 mole), is reacted with tartaric acid in methanol to yield brimonidine tartrate with good yield and high purity. quickcompany.insphinxsai.com This final step completes the synthesis pathway from the acetylated intermediate to the desired salt form.

Table 2: Conversion of this compound to Brimonidine Tartrate

Step Reactants Reagents/Solvents Product Source
Hydrolysis This compound Methanolic Sodium Hydroxide Brimonidine Base quickcompany.insphinxsai.comquickcompany.in
Salt Formation Brimonidine Base Tartaric Acid, Methanol Brimonidine Tartrate quickcompany.insphinxsai.com

Optimization Strategies for this compound Synthesis in Process Chemistry

Strategies for optimization include:

Refining Reaction Conditions: The synthesis described is carried out under relatively mild temperature conditions (55-60°C), which is an improvement over processes requiring very high temperatures. sphinxsai.com Further optimization could involve fine-tuning the temperature, reaction time, and molar ratios of reactants and catalysts to maximize the yield of this compound while minimizing reaction time and energy consumption. gd3services.com

Avoiding Hazardous Reagents: The established method avoids highly toxic reagents like thiophosgene (B130339) and carcinogenic solvents such as benzene (B151609), which have been used in other synthesis routes for brimonidine. sphinxsai.com This focus on greener chemistry is a significant advantage for large-scale production. sphinxsai.com

Minimizing Purification Steps: The described process allows for the precipitation of this compound by pH adjustment, followed by simple filtration. quickcompany.insphinxsai.com This avoids the need for tedious and costly purification techniques like column chromatography, which is often not feasible for large quantities. quickcompany.inquickcompany.in

Impurity Control: A crucial aspect of optimization is minimizing the formation of process-related impurities. For instance, in the subsequent hydrolysis and salt formation steps, controlling the pH is critical. Adjusting the pH to a specific range, such as 8.5-9.5, can prevent the formation of unwanted by-products. derpharmachemica.com Using quality control tests throughout the process ensures that impurity levels remain within acceptable limits.

Analytical Characterization and Impurity Profiling of Acetyl Brimonidine

Advanced Chromatographic Techniques for Separation and Quantification

The separation and quantification of acetyl brimonidine (B1667796) and its related impurities are heavily reliant on advanced chromatographic techniques. These methods offer the high resolution and sensitivity required for analyzing complex mixtures and ensuring the purity of the final compound.

High Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of brimonidine and its derivatives due to its accuracy, precision, and robustness. nih.gov A variety of reverse-phase (RP-HPLC) methods have been developed for the determination of the closely related compound, brimonidine tartrate, which are applicable for the analysis of acetyl brimonidine. nih.govd-nb.info

A stability-indicating RP-HPLC method was developed using a Diamonsil C18 column (150 mm × 4.6 mm, 5 μm) with a mobile phase consisting of a phosphate buffer (10 mM, pH 3.5) containing 0.5% triethylamine and methanol (B129727) in an 85:15 (v/v) ratio. nih.govd-nb.info The detection was performed at a wavelength of 246 nm, achieving a retention time of approximately 4.3 minutes. nih.govd-nb.info This method was validated according to ICH guidelines and demonstrated excellent linearity over a concentration range of 0.01–50 μg/mL with a correlation coefficient (R²) greater than 0.999. nih.govd-nb.info The precision of the method was confirmed with relative standard deviation (RSD) values of less than 1.0% for intra-day assays and less than 1.2% for inter-day assays. nih.govd-nb.info

Another developed RP-HPLC method utilized a Kromasil C-18 column with a gradient mobile phase of methanol and a 10 mM potassium dihydrogen phosphate buffer (pH 3.0). ajrconline.org With a flow rate of 1 mL/min and detection at 246 nm, the retention time for brimonidine tartrate was found to be 10.51 minutes. ajrconline.org Further methods have employed an Inertsil ODS 3V (C18) column with a mobile phase of 0.02M Octane 1-sulfonic acid sodium salt (pH 3.5) and acetonitrile (64:36 v/v), also with UV detection. semanticscholar.orgresearchgate.net

These HPLC methods are crucial for impurity profiling, allowing for the separation of this compound from its starting materials, intermediates like 6-amino-5-bromoquinoxaline (B154387), and potential degradation products. sphinxsai.com

Interactive Table of HPLC Methodologies for Brimonidine Analysis
ParameterMethod 1 nih.govd-nb.infoMethod 2 ajrconline.orgMethod 3 semanticscholar.org
Stationary Phase (Column)Diamonsil C18 (150 x 4.6 mm, 5 µm)Kromasil C-18Inertsil ODS 3V (C18)
Mobile PhasePhosphate buffer (10 mM, pH 3.5) with 0.5% triethylamine and Methanol (85:15, v/v)Methanol and Potassium dihydrogen phosphate buffer (10 mM, pH 3.0)Octane 1-sulfonic acid sodium salt (0.02M, pH 3.5) and Acetonitrile (64:36 v/v)
Flow Rate1 mL/min1 mL/min1 mL/min
Detection Wavelength246 nm246 nm254 nm
Retention Time~4.3 min10.51 min4.636 min
Linearity Range0.01–50 µg/mLNot Specified0.4-72 µg/mL
Correlation Coefficient (R²)> 0.999Not Specified0.999

High Performance Thin Layer Chromatography (HPTLC) Methodologies

High-Performance Thin Layer Chromatography (HPTLC) offers a simpler, faster, and cost-effective alternative to HPLC for the quantification of brimonidine compounds. sphinxsai.com A validated HPTLC method for brimonidine tartrate has been established using precoated silica gel 60 F254 aluminum plates. sphinxsai.com

The separation was achieved using a mobile phase composed of methanol and ammonia in an 8:0.2 (v/v) ratio. sphinxsai.com Densitometric analysis was performed at 250 nm. sphinxsai.com This method yielded a sharp, well-defined peak for brimonidine tartrate at a retention factor (Rf) value of 0.52 ± 0.01. sphinxsai.com The method demonstrated good linearity over a concentration range of 200-1200 ng/band. sphinxsai.com The robustness of the method was confirmed by making deliberate small alterations to analytical parameters, which did not significantly affect the peak areas. sphinxsai.com This HPTLC methodology can be adapted for the routine analysis and impurity profiling of this compound.

Key Parameters of HPTLC Method for Brimonidine Tartrate sphinxsai.com
ParameterCondition/Value
Stationary PhasePrecoated silica gel 60 F254 aluminum plates
Mobile PhaseMethanol: Ammonia (8:0.2 v/v)
DetectionDensitometry at 250 nm
Rf Value0.52 ± 0.01
Linearity Range200-1200 ng/band

Spectroscopic Identification Approaches

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound, as well as for the identification of any related impurities.

Ultraviolet-Visible (UV-Vis) Spectrophotometric Analysis

UV-Visible spectrophotometry is a straightforward and widely accessible technique for the quantitative analysis of brimonidine derivatives. The UV spectrum of brimonidine tartrate shows characteristic absorption peaks, which are used for its determination. nih.govd-nb.info In various studies, the maximum absorption wavelength (λmax) for brimonidine tartrate in different solvents has been consistently reported. For instance, when dissolved in distilled water or methanol, the λmax is typically observed around 246 nm to 254 nm. ajrconline.orgijcrt.orgresearchgate.net One study specifically identified a characteristic absorption peak at approximately 245.9 nm. nih.govd-nb.info Another analysis using methanol as a solvent found the λmax for brimonidine tartrate to be 244 nm. researchgate.net This technique is governed by the Beer-Lambert law, and linearity has been established in concentration ranges such as 0–25 μg/mL. ijcrt.org This method is valuable for routine quantification in quality control settings.

Reported UV-Vis Absorption Maxima (λmax) for Brimonidine Tartrate
λmax (nm)Solvent/ConditionsSource
~246Mobile Phase (Phosphate buffer/Methanol) nih.govd-nb.info
246Water ajrconline.org
254Distilled Water ijcrt.org
244Methanol researchgate.net

Advanced Spectroscopic Characterization (e.g., Mass Spectrometry, Nuclear Magnetic Resonance) for Structural Elucidation

For unambiguous structural confirmation and impurity identification, more sophisticated spectroscopic techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.

Mass Spectrometry (MS): MS is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. In the analysis of the parent compound brimonidine, both Liquid Chromatography-Mass Spectrometry (LC/MS/MS) and Gas Chromatography-Mass Spectrometry (GC/MS) have been employed. nih.govnih.gov The mass spectrum of brimonidine is characterized by distinctive isotope peaks at m/z 292 and m/z 294, a pattern that arises from the presence of a single bromine atom in its structure. researchgate.net Tandem mass spectrometry (MS/MS) further confirms the identity by analyzing specific fragmentation patterns. For brimonidine, a key transition monitored is m/z 292 → 212. nih.gov For a deuterated internal standard (brimonidine-d4), the transition is m/z 296 → 216. nih.gov These techniques provide high sensitivity and specificity, making them ideal for identifying and quantifying trace-level impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most definitive method for elucidating the precise molecular structure of this compound. While specific experimental data for this compound is not detailed in the provided literature, the principles of NMR are fundamental to its characterization. ¹H NMR and ¹³C NMR spectra would provide detailed information about the chemical environment of each proton and carbon atom in the molecule. This would allow for the confirmation of the addition of the acetyl group, typically by observing a characteristic singlet peak for the acetyl methyl protons around δ 2 ppm in the ¹H NMR spectrum. Furthermore, NMR is crucial for distinguishing between isomers and identifying unknown impurities by comparing their spectra to that of the parent compound.

Electroanalytical Methods for Brimonidine and Related Impurities

Electroanalytical techniques offer a sensitive, rapid, and cost-effective approach for the determination of brimonidine and can be applied to this compound and its impurities. researchgate.net The electrochemical behavior of brimonidine has been studied extensively using methods such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV). researchgate.netresearchgate.net

Studies using a boron-doped diamond electrode (BDDE) and a glassy carbon electrode (GCE) have shown that the reduction of brimonidine is a quasi-reversible process involving the transfer of two electrons and two protons. researchgate.netresearchgate.net This reduction occurs at the pyrazine ring of the quinoxaline (B1680401) moiety. researchgate.net The process was found to be controlled by adsorption at pH values greater than 6. researchgate.net

Based on these electrochemical studies, sensitive voltammetric methods have been developed for quantification. Using a BDDE, linearity was achieved in the concentration range of 2×10⁻⁶ M to 3×10⁻⁵ M for DPV and 5×10⁻⁷ M to 1.5×10⁻⁵ M for SWV. researchgate.net The SWV method, in particular, demonstrates high sensitivity, suggesting its potential for determining low concentrations of brimonidine and related substances. researchgate.net

Performance of Voltammetric Methods for Brimonidine Determination researchgate.netresearchgate.net
ParameterDPV (on BDDE) researchgate.netSWV (on BDDE) researchgate.netDPV (on GCE) researchgate.net
Linearity Range (M)2x10⁻⁶ to 3x10⁻⁵5x10⁻⁷ to 1.5x10⁻⁵5x10⁻⁷ to 5x10⁻⁶
Limit of Detection (LOD) (M)6.31x10⁻⁷1.28x10⁻⁷1.6x10⁻⁷
Limit of Quantitation (LOQ) (M)2.1x10⁻⁶4.28x10⁻⁷5.3x10⁻⁷

Cyclic Voltammetry and Differential Pulse Voltammetry Investigations

A thorough review of scientific literature reveals a notable absence of specific studies on the electrochemical behavior of this compound using cyclic voltammetry (CV) and differential pulse voltammetry (DPV). While extensive research has been conducted on the electrochemical properties of the parent compound, brimonidine, to develop analytical methods for its determination, similar investigations for this compound have not been published. researchgate.netresearchgate.net

Electrochemical techniques like CV and DPV are powerful tools for studying the redox properties of molecules. researchgate.net CV is often used to understand reaction mechanisms, including electron and proton transfer steps, while DPV offers higher sensitivity for quantitative analysis. researchgate.netbg.ac.rs However, the scientific community has not yet applied these specific techniques to characterize this compound, likely because its primary role is not as an active pharmaceutical ingredient but as a reference standard for its parent drug.

Electrochemical Behavior and Redox Mechanisms (e.g., electron and proton transfer)

Consistent with the lack of voltammetric studies, the specific electrochemical behavior and redox mechanisms of this compound, including the details of electron and proton transfers, have not been elucidated in published research. The electrochemical activity of a molecule is intrinsically linked to its chemical structure. For the related compound brimonidine, studies have shown that its reduction process involves the transfer of two electrons and two protons at the pyrazine ring of the quinoxaline moiety. researchgate.netresearchgate.net Additionally, brimonidine undergoes irreversible oxidation involving one electron and one proton at its secondary amine group. researchgate.net

The introduction of an acetyl group in this compound, chemically known as 1-(2-((5-Bromoquinoxalin-6-yl)amino)-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one, would be expected to influence its redox properties. synzeal.comdrashavins.com However, without experimental data from techniques such as cyclic voltammetry, any discussion of its specific redox mechanism would be speculative.

Role of this compound as a Reference Standard in Pharmaceutical Quality Control

This compound serves a critical function in the pharmaceutical industry as a certified reference standard for the quality control of brimonidine drug products. synzeal.com Reference standards are highly purified compounds used as a benchmark for confirming the identity, purity, and strength of active pharmaceutical ingredients (APIs) and their formulations. The presence of impurities in pharmaceuticals, even in trace amounts, can affect the safety and efficacy of the drug. Therefore, regulatory agencies require rigorous control over these impurities.

As a known impurity of brimonidine, this compound is essential for ensuring that batches of the manufactured drug meet the stringent quality criteria set by pharmacopeias and regulatory bodies. synzeal.com It is supplied with a comprehensive certificate of analysis and detailed characterization data to ensure its suitability for these critical applications. synzeal.com

Characteristics of this compound as a Reference Standard
AttributeInformation
Chemical Name1-(2-((5-Bromoquinoxalin-6-yl)amino)-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one
CAS Number11584-23-6
Molecular FormulaC13H12BrN5O
Primary UsePharmaceutical reference standard for brimonidine quality control
Application AreasAnalytical Method Development, Method Validation (AMV), Quality Control (QC)

Application in Analytical Method Development and Validation for Brimonidine

The development and validation of analytical methods, particularly chromatographic techniques like High-Performance Liquid Chromatography (HPLC), are fundamental to pharmaceutical quality control. d-nb.inforesearchgate.net this compound plays a crucial role in this process for brimonidine tartrate. synzeal.com

During method development, a solution containing brimonidine is often "spiked" with known amounts of its impurities, including this compound. This allows analytical chemists to optimize the method parameters (e.g., mobile phase composition, column type, flow rate in HPLC) to achieve adequate separation between the main API peak and the peaks of all potential impurities. d-nb.infonih.gov The goal is to develop a stability-indicating method that can resolve the API from any degradants or process-related impurities. researchgate.netnih.gov

In the validation phase, this compound is used to assess key performance characteristics of the analytical method, such as:

Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or excipients. nih.gov

Linearity: Confirming that the method's response is directly proportional to the concentration of the impurity over a specified range. nih.gov

Accuracy: Determining the closeness of the test results obtained by the method to the true value, often assessed by analyzing samples with known amounts of added this compound. nih.gov

Precision: Evaluating the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Establishing the lowest concentration of this compound that can be reliably detected and quantified, respectively. d-nb.infosemanticscholar.org

By using this compound as a reference standard, pharmaceutical manufacturers can ensure their analytical methods are robust, reliable, and compliant with regulatory guidelines such as those from the International Council for Harmonisation (ICH). researchgate.netsemanticscholar.org

Identification and Quantification of Related Substances and Impurities

One of the primary applications of the this compound reference standard is in the routine quality control testing of brimonidine for related substances and impurities. synzeal.com In techniques like HPLC, the retention time of a peak in the chromatogram of a brimonidine sample is compared to the retention time of the this compound reference standard. A peak in the sample chromatogram that matches the retention time of the standard provides qualitative identification of this specific impurity.

For quantification, the area of the impurity peak is measured and compared against the peak area of a known concentration of the this compound reference standard. d-nb.info This allows for the precise calculation of the amount of this compound present in the brimonidine sample, ensuring it does not exceed the acceptable limits defined by pharmacopeias. This process is vital for batch release testing and stability studies of the final drug product. synzeal.com

Academic Research Insights from Brimonidine Studies Relevant to Acetyl Brimonidine As a Chemical Precursor

Molecular Pharmacology and Receptor Interactions of Brimonidine (B1667796) (Post-Conversion from Acetyl Brimonidine)

Brimonidine's therapeutic effects are primarily mediated through its interaction with specific adrenergic receptors and the subsequent modulation of intracellular signaling pathways.

Brimonidine is a potent and highly selective alpha-2 (α2) adrenergic receptor agonist. nih.govglobalrph.comnih.gov Its selectivity for the α2 receptor is reported to be approximately 1,000-fold higher than for the alpha-1 (α1) adrenergic receptor. youtube.com This high selectivity is a key characteristic, as it minimizes the side effects associated with α1 receptor activation. youtube.com The primary therapeutic action of brimonidine, particularly in lowering intraocular pressure (IOP), stems from its α2-agonist activity. nih.govub.edu This activity leads to a dual mechanism of action: a reduction in aqueous humor production and an increase in uveoscleral outflow, which is the drainage of fluid through a secondary pathway in the eye. nih.govglobalrph.com

Brimonidine's selectivity distinguishes it from other α2-agonists like apraclonidine, with brimonidine being noted as approximately 30 times more selective. optoprep.com This enhanced selectivity profile contributes to its sustained efficacy and tolerability in long-term management of conditions like ocular hypertension and glaucoma. nih.gov

Comparative Selectivity of Adrenergic Agonists

CompoundPrimary Receptor TargetSelectivity ProfileReference
Brimonidineα2-Adrenergic Receptor~1,000-fold more selective for α2 over α1 receptors. 30x more selective than Apraclonidine. youtube.comoptoprep.com
Apraclonidineα2-Adrenergic ReceptorRelatively nonselective α2-adrenergic agonist. optoprep.comarvojournals.org
Phenylephrineα1-Adrenergic ReceptorPrimarily an α1-agonist. nih.gov

The α2-adrenergic receptor class is composed of three distinct subtypes: α2A, α2B, and α2C. Research has confirmed the presence of mRNA for all three subtypes in human ciliary body tissue and ciliary body smooth muscle cells. arvojournals.org Brimonidine exerts its effects by stimulating these subtypes. arvojournals.org

Receptor binding studies in human ocular tissues have demonstrated that the α2 receptors are predominantly of the α2A subtype. arvojournals.org The affinity of various adrenergic compounds in the ciliary body, iris, and other ocular tissues shows a high correlation with their affinity for the cloned human α2A receptor subtype. arvojournals.org Brimonidine itself binds with high affinity to the α2A receptor. guidetopharmacology.org Immunohistochemical analysis has specifically localized α2A receptors within the stroma of the ciliary body. arvojournals.org This distribution is consistent with brimonidine's role in modulating aqueous humor dynamics.

Binding Affinities (Ki, nM) of Brimonidine for α2-Adrenergic Receptor Subtypes

Compoundα2A Affinity (Ki, nM)α2B Affinity (Ki, nM)α2C Affinity (Ki, nM)Reference
Brimonidine2.3469.1 nih.gov

The activation of α2-adrenergic receptors by brimonidine initiates a cascade of intracellular signaling events. These receptors are coupled to inhibitory G-proteins (Gi). nih.govnih.gov Upon agonist binding, the Gi-protein inhibits the enzyme adenylate cyclase. nih.gov This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). bmbreports.orgnih.gov

The reduction of cAMP levels in the nonpigmented ciliary epithelium is a critical step in the mechanism by which brimonidine reduces aqueous humor production. arvojournals.org Studies using isolated porcine ciliary processes have shown that brimonidine effectively inhibits forskolin-induced (an adenylate cyclase activator) production of nitric oxide metabolites in a concentration-dependent manner. nih.gov This inhibitory effect was prevented by an α2-adrenoreceptor antagonist and a Gi-protein inhibitor, confirming the involvement of the α2-receptor/Gi-protein/adenylate cyclase pathway. nih.gov This brimonidine-mediated inhibition of the cAMP/PKA pathway is also suggested as a key mechanism in providing neuroprotection against glutamate (B1630785) excitotoxicity. bmbreports.orgnih.gov

A study comparing the effects of brimonidine in rabbits and monkeys revealed species-specific differences related to receptor involvement. nih.gov In rabbits, the ocular hypotensive effect of brimonidine was primarily mediated by ocular α2-adrenoceptors. nih.gov In contrast, in cynomolgus monkeys, the reduction in intraocular pressure, blood pressure, and heart rate appeared to be mediated by a central nervous system (CNS) imidazoline (B1206853) receptor. nih.gov This suggests that while the primary ocular effects are α2-adrenergic, systemic effects following absorption may involve imidazoline receptor activation, particularly in primates. nih.govdrugs.com

Preclinical Pharmacological Investigations of Brimonidine (Insights from In Vitro and Animal Models)

Preclinical studies using various animal models have been instrumental in elucidating the mechanisms by which brimonidine affects aqueous humor dynamics.

Pharmacokinetic studies in rabbits and monkeys have established that topically applied brimonidine readily penetrates the eye, reaching pharmacologically active concentrations in the aqueous humor and ciliary body. nih.govtandfonline.com Fluorophotometric studies in both animals and humans have confirmed brimonidine's dual mechanism of action: reducing aqueous humor production and increasing uveoscleral outflow. globalrph.com

However, the precise contribution of each mechanism can vary between species.

Rabbits: In rabbits, brimonidine was found to bilaterally reduce both IOP and aqueous humor flow, identifying the reduction of aqueous humor formation as a key mechanism of action. fda.gov

Monkeys: In monkeys, fluorophotometry measurements also showed a reduction in aqueous humor flow. fda.gov However, tonography studies in this model did not show an increase in the outflow of aqueous humor, suggesting the IOP reduction is primarily due to suppressed aqueous formation. fda.gov

Mice: In a mouse model, brimonidine lowered IOP by increasing both outflow facility (C) and uveoscleral outflow (Fu), without significantly altering aqueous humor formation (Fin). arvojournals.org

These preclinical investigations highlight the consistent effect of brimonidine on reducing aqueous humor production across several species, with a more variable effect on outflow pathways. fda.govarvojournals.orgarvojournals.org These animal model findings have been fundamental in predicting the drug's action in humans.

Summary of Brimonidine's Effects on Aqueous Humor Dynamics in Animal Models

Animal ModelEffect on Aqueous Humor ProductionEffect on Uveoscleral OutflowEffect on Outflow FacilityPrimary MechanismReference
RabbitReducedIncreasedNot specifiedReduced Aqueous Humor Flow fda.gov
MonkeyReducedNot Increased (via tonography)Not specifiedReduced Aqueous Humor Flow fda.gov
MouseNo Significant ChangeIncreasedIncreasedIncreased Outflow Facility and Uveoscleral Outflow arvojournals.org

Neuroprotective Properties and Underlying Cellular Mechanisms in Retinal and Optic Nerve Models

Brimonidine, the active metabolite of this compound, has demonstrated significant neuroprotective effects in various preclinical models of retinal and optic nerve damage. nih.govarvojournals.org Studies show that brimonidine can protect retinal ganglion cells (RGCs), the neurons responsible for transmitting visual information from the eye to the brain, from apoptosis and degeneration. nih.govresearchgate.netresearchgate.net This neuroprotection is observed in models of chronic ocular hypertension, optic nerve crush, and retinal ischemia, and appears to be independent of its pressure-lowering effects. nih.govarvojournals.orgmdpi.comnih.gov

Furthermore, brimonidine modulates key intracellular signaling pathways involved in cell survival and apoptosis. In models of diabetic retinopathy, brimonidine treatment was found to attenuate the decrease in phosphorylated protein kinase B (Akt), a central protein in a major cell survival pathway. researchgate.netnih.gov It also reduced the elevation of pro-apoptotic signals like phospho-p38 mitogen-activated protein kinase (p38MAPK) and p53. researchgate.netmdpi.com By modulating these pathways, brimonidine helps to suppress programmed cell death. researchgate.net Systemic treatment with brimonidine has been shown to preserve RGC axon morphology and reduce deficits in axonal transport, indicating its protective effects extend throughout the entire neuron. researchgate.net

Modulation of Specific Cellular Processes and Gene Expression in In Vitro Cell Lines (e.g., SREBP-1, LAMP-1, LC3A, Akt, p38)

In vitro studies using various cell lines have further elucidated the specific cellular and molecular processes modulated by brimonidine. These investigations highlight its influence on pathways related to cell survival, stress response, and metabolism.

Brimonidine has been shown to activate pro-survival signaling pathways. In Chinese Hamster Ovary (CHO) cells and primary Müller glial cells, brimonidine activates the PI3K/Akt and MAPK/ERK signaling pathways. This activation is mediated through the alpha-2 adrenergic receptor and is crucial for its ability to protect cells from oxidative stress-induced apoptosis. researchgate.net In a diabetic rat model, brimonidine treatment counteracted the diabetes-induced decrease in the ratio of phospho-AKT to total AKT. nih.gov Conversely, brimonidine can inhibit stress-activated pathways, such as the p38 signaling pathway. nih.gov In human meibomian gland epithelial cells (HMGECs), brimonidine's effects on cell differentiation were associated with an inhibition of p38 signaling. nih.gov Similarly, in diabetic rat retinas, brimonidine reduced elevated levels of phospho-p38MAPK. researchgate.netmdpi.com

Brimonidine also influences the expression of proteins involved in lipid metabolism and cellular maintenance. In immortalized HMGECs, brimonidine treatment enhanced the cellular content of sterol regulatory element-binding protein-1 (SREBP-1), a primary regulator of lipid synthesis, by promoting its conversion from the precursor to the active form. nih.gov In the same cell line, brimonidine increased the expression of Lysosomal-Associated Membrane Protein 1 (LAMP-1), a marker for lysosomes, and Microtubule-associated protein 1A/1B-light chain 3A (LC3A), a biomarker for autophagosomes. nih.gov This suggests a role for brimonidine in modulating lysosomal and autophagic processes, which are vital for cellular homeostasis. nih.gov

A summary of brimonidine's effects on these cellular targets is presented in the table below.

TargetCell Line/ModelObserved EffectReference
AktDiabetic Rat Retina; CHO cells; Müller cellsIncreases phosphorylation (activation) nih.govresearchgate.net
p38Human Meibomian Gland Epithelial Cells; Diabetic Rat RetinaInhibits/Reduces phosphorylation mdpi.comnih.gov
SREBP-1Human Meibomian Gland Epithelial CellsPromotes conversion to active form nih.gov
LAMP-1Human Meibomian Gland Epithelial CellsEnhances expression nih.gov
LC3AHuman Meibomian Gland Epithelial CellsEnhances expression nih.gov

In Vitro Models for Receptor Binding and Functional Assays for Alpha-2 Agonism

The primary mechanism of action for brimonidine is its function as a selective alpha-2 adrenergic receptor agonist. In vitro models are essential for characterizing this interaction and confirming its functional activity.

Receptor binding and expression studies have been conducted in various tissues and cell lines. In human ciliary body tissue and ciliary body smooth muscle cells, the mRNA for all three alpha-2 adrenergic receptor subtypes (α2A, α2B, and α2C) has been detected. Immunohistochemistry has localized the α2A receptors within the ciliary body stroma. These findings confirm the presence of the molecular targets for brimonidine in key ocular tissues.

Functional assays in vitro demonstrate the consequences of this receptor binding. In CHO cells engineered to overexpress the alpha-2 adrenergic receptor, brimonidine provided dose-dependent protection against oxidative stress-induced cell death. researchgate.net This protective effect was blocked by the application of alpha-2 adrenergic antagonists like rauwolscine (B89727) and yohimbine, confirming that the action is mediated through these specific receptors. researchgate.net Furthermore, in cells that did not express the alpha-2 receptor, brimonidine had no protective effect, directly linking its function to receptor presence. researchgate.net These functional assays, which measure downstream cellular responses like cell survival or changes in signaling pathways, are critical for confirming the agonistic activity of the compound at its target receptor. researchgate.net

Metabolic Pathways and Preclinical Pharmacokinetics of Brimonidine (Post-Conversion from this compound)

Following its conversion from the precursor this compound, brimonidine undergoes extensive metabolism and distribution. Preclinical studies have characterized these processes, providing a comprehensive pharmacokinetic profile.

Characterization of Enzymatic Biotransformation (e.g., Aldehyde Oxidase, Cytochrome P450 Systems)

In vitro studies using liver fractions from rats, rabbits, dogs, monkeys, and humans have shown that brimonidine is extensively metabolized. The primary metabolic pathways are oxidation and hydroxylation. nih.gov Two key enzyme systems are responsible for its biotransformation: aldehyde oxidase (AO) and cytochrome P450 (P450) enzymes.

Aldehyde oxidase is responsible for the α(N)-oxidation of the imidazoline ring, leading to the formation of major metabolites such as 2-oxobrimonidine, 3-oxobrimonidine, and subsequently 2,3-dioxobrimonidine. The oxidative cleavage of the imidazoline ring, which results in 5-bromo-6-guanidinoquinoxaline, is also a principal metabolic pathway. In vitro studies with rabbit liver aldehyde oxidase confirmed its role in catalyzing the metabolism of brimonidine to its oxo-metabolites.

Cytochrome P450 enzymes also contribute to brimonidine metabolism, although their role can vary between species. For instance, in dog liver, where aldehyde oxidase activity is low, metabolites such as 4',5'-dehydrobrimonidine were more prominent, suggesting a greater role for P450-mediated pathways in this species. In some cases, there can be a "metabolic shunt" where inhibition of P450 enzymes leads to increased metabolism through the AO pathway.

Absorption, Distribution, and Elimination Profiles in Preclinical Animal Models

The pharmacokinetics of brimonidine have been evaluated in several animal models, including rabbits, monkeys, and guinea pigs, following various administration routes.

After topical ocular administration in pigmented rabbits, brimonidine is rapidly absorbed and distributed to intraocular tissues. It reaches peak concentrations in the aqueous humor between 0.5 and 1 hour post-administration before being eliminated. Brimonidine also distributes to posterior ocular tissues, including the vitreous body and retina/choroid.

Following intravitreal administration in rabbits and monkeys, brimonidine shows targeted delivery to the retina, with tissue concentrations in the order of Retina ≥ Vitreous > Aqueous Humor > Plasma. In a guinea pig study, after intravitreal injection, brimonidine was rapidly absorbed and diffused to the retina and sclera, where it maintained high concentrations for over 96 hours. The elimination half-life was approximately 62 hours in the retina and 68 hours in the sclera, indicating prolonged retention in these posterior tissues.

Systemic absorption also occurs after topical administration. In rabbits, plasma levels of brimonidine are detectable, but the systemic bioavailability is generally lower compared to ocular bioavailability. The primary route of elimination from the vitreous is thought to be posterior permeation across the retina into the choroid-retinal pigment epithelium.

Pharmacokinetic Parameters of Brimonidine in Preclinical Models

ParameterSpeciesTissueValueReference
CmaxGuinea PigRetina377.86 ng/g
TmaxGuinea PigRetina2.41 h
T1/2eGuinea PigRetina62.43 h
AUC0-∞Guinea PigRetina27,179.99 ng·h/g
CmaxGuinea PigSclera306.18 ng/g
TmaxGuinea PigSclera6.98 h
T1/2eGuinea PigSclera67.94 h
AUC0-∞Guinea PigSclera39,529.03 ng·h/g

Melanin (B1238610) Binding Characteristics in Ocular Tissues and its Research Implications

Brimonidine exhibits a high affinity for melanin, the pigment found in ocular tissues such as the iris, ciliary body, and retinal pigment epithelium. This binding characteristic significantly influences its distribution and retention within the eye. In vitro studies classifying drugs based on their melanin binding affinity categorized brimonidine as a high melanin binder, with a dissociation constant (Kd) of less than 65 μM.

This strong binding leads to the accumulation and prolonged retention of brimonidine in pigmented ocular tissues. In pigmented rabbits, the elimination of brimonidine from melanin-containing tissues like the iris/ciliary body and retina/choroid is slower compared to non-pigmented tissues such as the aqueous humor and vitreous body. This retention acts as a depot, allowing for a slow release of the drug over time.

The research implication of this is that the total concentration of brimonidine in a pigmented tissue may be much higher than the free, pharmacologically active concentration. However, the sustained release from melanin binding can prolong the drug's effect at its target sites. Studies have suggested that the brimonidine concentration in the vitreous body can serve as a surrogate indicator of the free drug concentration in the posterior retina/choroid. This melanin binding property is an important factor in understanding the long-term pharmacodynamics of brimonidine in the eye and can be exploited to enhance drug delivery to posterior segment tissues.

Theoretical Considerations and Future Research Directions for Acetyl Brimonidine

Potential for Novel Synthetic Routes and Process Chemistry Enhancements for Acetyl Brimonidine (B1667796) Production

The current novel synthesis of acetyl brimonidine involves the condensation of 6-amino-5-bromoquinoxaline (B154387) with N-acetyl ethylene (B1197577) urea (B33335) in the presence of phosphorus oxychloride. sphinxsai.comresearchgate.net This method represents an improvement over older synthetic routes for brimonidine, which often involved carcinogenic solvents like benzene (B151609), hazardous reagents such as thiophosgene (B130339), and cumbersome purification techniques like column chromatography. sphinxsai.comacs.org

Future research could focus on several areas to enhance the production of this compound:

Catalyst and Reagent Optimization: The use of phosphorus oxychloride is effective but presents challenges in handling and waste disposal. Research into alternative, milder, and more environmentally benign condensing agents or catalytic systems could improve the process's green chemistry profile.

Solvent Selection: Investigating a broader range of solvents, including green solvents like ionic liquids or deep eutectic solvents, could lead to improved reaction kinetics, easier product isolation, and reduced environmental impact.

Process Intensification: The current batch process involves a long reaction time (40 hours). sphinxsai.com The application of process intensification technologies, such as flow chemistry, could dramatically reduce reaction times, improve heat and mass transfer, and allow for better control over reaction parameters, potentially leading to higher yields and purity.

Telescoped Synthesis: Exploring a "one-pot" or telescoped synthesis where the formation of this compound and its subsequent hydrolysis to brimonidine occur in a single reactor without isolation of the intermediate could significantly streamline the manufacturing process, reducing operational time and cost.

Application of Advanced Analytical Methodologies for Enhanced Characterization and Purity Assessment of this compound

As a critical intermediate, the purity of this compound directly impacts the quality of the final brimonidine API. While literature extensively covers the analysis of brimonidine tartrate, these methodologies can be adapted and expanded for the rigorous characterization of this compound. semanticscholar.orgd-nb.info

High-Performance Liquid Chromatography (HPLC): A stability-indicating reverse-phase HPLC method would be the cornerstone for purity assessment. Future work should focus on developing a specific method for this compound, optimized for separating it from starting materials (6-amino-5-bromoquinoxaline, N-acetyl ethylene urea) and potential process-related impurities or degradation products. d-nb.info

Liquid Chromatography-Mass Spectrometry (LC-MS): For impurity profiling, LC-MS is indispensable. It can be used to identify and tentatively quantify unknown impurities that may not be detected by UV-based HPLC methods. This is crucial for understanding the reaction byproducts and ensuring the robustness of the synthetic process.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the definitive structural elucidation of this compound and any isolated impurities. Advanced 2D-NMR techniques (such as COSY, HSQC, and HMBC) can provide unambiguous assignments of all proton and carbon signals, confirming the molecular structure.

Vibrational Spectroscopy (FTIR/Raman): Fourier-transform infrared (FTIR) and Raman spectroscopy can serve as rapid and non-destructive methods for identity confirmation and for monitoring the conversion of starting materials to this compound in real-time as part of Process Analytical Technology (PAT).

Preparative Chromatography: For the definitive characterization of unknown impurities, preparative HPLC can be used for their isolation. Once isolated, a full suite of spectroscopic techniques (MS, NMR, IR) can be employed for structural confirmation. daicelpharmastandards.com

Mechanistic Studies on the Hydrolysis and Bioactivation of this compound to Brimonidine in Preclinical Contexts

In its current application, this compound is converted to brimonidine via chemical hydrolysis using methanolic sodium hydroxide (B78521). sphinxsai.com However, the acetyl group raises the theoretical possibility of its function as a prodrug. Future preclinical research could explore this potential.

A prodrug strategy is often used to improve a drug's pharmacokinetic properties. If this compound were to be considered as a potential prodrug, mechanistic studies would need to investigate its conversion to the active brimonidine in a biological system. This would involve:

In Vitro Incubations: Incubating this compound with various biological matrices, such as liver microsomes, S9 fractions, plasma, and specific recombinant enzymes (e.g., esterases, amidases like carboxylesterases), would be the first step. This would help identify the primary enzymes responsible for the hydrolysis of the acetyl group.

Metabolite Identification: Following these incubations, analysis by LC-MS/MS would be used to detect the formation of brimonidine and potentially other metabolites. This would confirm whether bioactivation occurs and at what rate.

Pharmacokinetic Studies: In preclinical animal models, the pharmacokinetic profiles of this compound and brimonidine would be compared following administration of this compound. This would reveal the extent and rate of its in vivo conversion and determine if it offers any advantages (e.g., altered absorption, distribution, or duration of action) over administering brimonidine directly.

While brimonidine itself is known to be metabolized to compounds like 2-oxobrimonidine and 3-oxobrimonidine, the primary focus of these theoretical studies would be on the initial de-acetylation step that releases the active drug. researchgate.net

Exploration of this compound as a Molecular Probe for Structure-Activity Relationship (SAR) Studies of Quinoxaline (B1680401) and Imidazoline (B1206853) Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for designing more potent and selective drugs. nih.gov this compound, as a close analog of brimonidine, is uniquely positioned to serve as a molecular probe to refine the SAR of alpha-2 adrenergic agonists.

Brimonidine's activity is dependent on its interaction with the adrenergic receptor. The N-H group within the imidazoline ring is believed to be crucial for this interaction. By comparing the receptor binding affinity and functional activity of brimonidine with this compound, researchers could probe the importance of this specific feature.

Impact of the Acetyl Group: The acetyl group on the imidazoline nitrogen fundamentally changes the molecule's properties compared to brimonidine. It replaces a hydrogen bond donor (N-H) with a bulkier, electron-withdrawing acetyl group. This modification would likely alter or block key interactions with the receptor.

Comparative Binding Assays: Performing competitive binding assays using radiolabeled ligands for the alpha-2 adrenergic receptor would quantify the binding affinities of both brimonidine and this compound. A significant drop in affinity for this compound would provide strong evidence for the essential role of the imidazoline N-H proton in receptor recognition.

Functional Activity Studies: Assessing the functional activity (e.g., via cAMP modulation assays) of this compound would reveal whether it acts as an agonist, antagonist, or is inactive. This would help to decouple the structural requirements for receptor binding from those for receptor activation.

Analog Synthesis: this compound could serve as a scaffold for the synthesis of a new series of N-acylated analogs. By varying the acyl group (e.g., propionyl, benzoyl), a detailed SAR study could be constructed to explore the steric and electronic tolerance of this specific position on the imidazoline ring.

Predictive Modeling and Computational Chemistry Applications for this compound Synthesis and Reactivity

Computational chemistry offers powerful tools to predict and understand chemical phenomena, accelerating research and development. neuroquantology.com These methods could be applied to this compound to gain deeper insights into its synthesis and properties.

Reaction Mechanism Modeling: Density Functional Theory (DFT) calculations could be employed to model the synthetic reaction for this compound. This would allow for the elucidation of the detailed reaction mechanism, identification of transition states, and calculation of activation energies. Such models could help explain the observed reaction conditions and guide the selection of more efficient catalysts or reagents. mdpi.com

Predictive Synthesis: Computational tools could be used to screen alternative synthetic routes or reaction conditions virtually before attempting them in the lab, saving time and resources.

QSAR and Pharmacophore Modeling: While this compound itself may not be the active molecule at the alpha-2 receptor, it could be included in datasets for developing Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models correlate physicochemical properties with biological activity. Including N-acetylated analogs like this compound could help build more robust models that define the negative steric or electronic constraints at that position, thereby reinforcing the understanding of features required for activity.

Molecular Docking: Docking studies of this compound into a homology model or crystal structure of the alpha-2 adrenergic receptor could provide a visual and energetic rationale for its expected loss of activity compared to brimonidine. These simulations would likely show steric clashes or the loss of a critical hydrogen bond, providing a molecular-level explanation for the SAR data obtained from in vitro experiments.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.